molecular formula C16H14F3N3O2 B279772 3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Katalognummer: B279772
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: ACAAARRHTVKSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TRPM8 agonist, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Wirkmechanismus

The mechanism of action of 3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol agonist involves the activation of the this compound ion channel, which is a cold and menthol receptor. This compound agonist binds to the channel and induces a conformational change, which leads to the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can activate various downstream signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound agonist depend on the specific research application. In neuroscience, this compound agonist has been shown to induce cold and pain sensations, as well as modulate synaptic transmission. In oncology, this compound agonist has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In inflammation, this compound agonist has been shown to reduce the production of pro-inflammatory cytokines, as well as inhibit the migration of immune cells to the site of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol agonist in lab experiments include its specificity for the this compound ion channel, its synthetic nature, and its potential applications in various research fields. However, the limitations of using this compound agonist in lab experiments include its potential toxicity, its limited solubility, and its potential off-target effects.

Zukünftige Richtungen

There are several future directions for the study of 3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol agonist, including the development of more potent and selective this compound agonists, the elucidation of the downstream signaling pathways activated by this compound agonist, and the investigation of the potential therapeutic applications of this compound agonist in various diseases. Additionally, the development of this compound agonist-based probes and imaging agents could facilitate the study of the this compound ion channel in vivo.

Synthesemethoden

The synthesis of 3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol agonist involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials include 1-(1H-pyrrol-1-yl)benzoyl chloride, 3-methyl-4,5-dihydro-1H-pyrazole, and trifluoromethyl iodide. The reaction of the starting materials is typically carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The final product is purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol agonist has been studied for its potential applications in various scientific research fields, including neuroscience, oncology, and inflammation. In neuroscience, this compound agonist has been shown to activate the this compound ion channel, which is involved in the sensation of cold and pain. This compound agonist has also been studied for its potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. In inflammation, this compound agonist has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Molekularformel

C16H14F3N3O2

Molekulargewicht

337.3 g/mol

IUPAC-Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C16H14F3N3O2/c1-11-10-15(24,16(17,18)19)22(20-11)14(23)12-6-2-3-7-13(12)21-8-4-5-9-21/h2-9,24H,10H2,1H3

InChI-Schlüssel

ACAAARRHTVKSKR-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2N3C=CC=C3

Kanonische SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.